Home > Products > Screening Compounds P127059 > Levofloxacin hydrate
Levofloxacin hydrate - 138199-72-1

Levofloxacin hydrate

Catalog Number: EVT-3184437
CAS Number: 138199-72-1
Molecular Formula: C18H22FN3O5
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levofloxacin was developed by Daiichi Sankyo in the late 1980s and has been widely used in clinical settings since its approval. It is categorized under the World Health Organization's list of essential medicines due to its importance in treating serious bacterial infections.

Synthesis Analysis

The synthesis of levofloxacin hydrate can be achieved through various methods, typically involving the resolution of racemic ofloxacin or direct synthesis from precursors. A common approach involves:

  1. Starting Materials: The synthesis often begins with 9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta][1,4]benzoxazine-6-carboxylic acid.
  2. Resolution Process: The racemic mixture can be resolved using chiral agents or enzymatic methods to isolate the (S)-enantiomer, which is levofloxacin.
  3. Hydration Step: The final product can be crystallized from an aqueous solution to form levofloxacin hydrate, typically involving controlled cooling and evaporation techniques.

For example, one method described in the literature involves the reaction of 9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-delta][1,4]benzoxazine-6-carboxylic acid with N-methylpiperazine under specific conditions to yield levofloxacin with high purity and yield .

Molecular Structure Analysis

Levofloxacin hydrate features a complex molecular structure characterized by several functional groups:

  • Core Structure: The core structure consists of a bicyclic ring system that includes a pyridine and a benzene ring.
  • Functional Groups: Key functional groups include a carboxylic acid group, a fluorine atom at position 9, and a piperazine moiety that enhances its antibacterial properties.

The three-dimensional conformation of levofloxacin hydrate allows for effective binding to bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Structural Data

  • Molecular Formula: C18H20F2N3O4H2OC_{18}H_{20}F_{2}N_{3}O_{4}\cdot H_{2}O
  • Crystal System: Orthorhombic
  • Space Group: P212121
Chemical Reactions Analysis

Levofloxacin hydrate participates in several chemical reactions:

  1. Dehydration Reactions: Upon heating or under certain conditions, levofloxacin hydrate can lose water molecules, leading to the formation of anhydrous forms which may exhibit different solubility and stability profiles .
  2. Conjugation Reactions: Levofloxacin can undergo conjugation with various biomolecules or synthetic peptides to enhance its therapeutic efficacy or reduce side effects .
  3. Metal Complex Formation: Levofloxacin can form complexes with metal ions (e.g., silver triflate), which may alter its antibacterial properties and enhance activity against resistant strains .
Mechanism of Action

Levofloxacin exerts its antibacterial effect primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription:

  • Inhibition Mechanism: Levofloxacin binds to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA required for replication.
  • Bactericidal Activity: This inhibition leads to DNA strand breaks and ultimately results in bacterial cell death.

Experimental data indicate that levofloxacin's mechanism is concentration-dependent and varies among different bacterial species .

Physical and Chemical Properties Analysis

Levofloxacin hydrate exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and slightly soluble in ethanol; solubility varies with hydration state.
  • Melting Point: The melting point ranges from 225°C to 230°C depending on the hydration level.

Stability

The stability of levofloxacin hydrate can be influenced by environmental conditions such as temperature and humidity. Dehydration can lead to changes in crystallinity and bioavailability .

Applications

Levofloxacin hydrate is widely used in clinical settings for treating various infections:

  1. Respiratory Infections: Effective against pneumonia and bronchitis.
  2. Urinary Tract Infections: Commonly prescribed for complicated urinary tract infections.
  3. Skin Infections: Used for treating skin and soft tissue infections.

Additionally, ongoing research explores its potential applications beyond antibacterial use, including anticancer properties due to its ability to inhibit topoisomerases involved in cancer cell proliferation .

Synthetic Methodologies and Process Optimization

One-Step Synthesis Approaches via Integrated Hydrolysis-Piperazine Reactions

Integrated one-pot methodologies minimize intermediate isolation steps, enhancing yield and purity. A patented approach reacts levofloxacin carboxylic acid with N-methylpiperazine in a DMSO/water mixture (3:1 ratio) using sodium hydroxide at 80–90°C for 4 hours. This achieves 95% conversion by integrating carboxylate activation and nucleophilic substitution in a single vessel [1]. Post-reaction, low-boiling solvents are distilled, and crystallization yields levofloxacin hydrate with ≤0.15% impurities. Alternative solvent-free routes utilize direct condensation of ofloxacin intermediate a with N-methylpiperazine at 130°C, eliminating organic solvents and reducing wastewater by 40% [5].

Table 1: One-Step Synthesis Performance Metrics

Starting MaterialSolvent SystemReaction Temp (°C)Yield (%)Key Impurity (%)
Levofloxacin carboxylic acidDMSO/H₂O (3:1)80–9095≤0.15
Ofloxacin impurity aSolvent-free13092≤0.20

Solvent Selection Strategies for Carboxylate Intermediates

Solvent polarity critically influences carboxylate solubility and reaction kinetics. Polar aprotic solvents (DMSO, DMF) enhance N-methylpiperazine substitution by solubilizing carboxylate salts but require stringent purification due to high boiling points. Post-reaction, DMSO is removed via vacuum distillation followed by anti-solvent crystallization using ethanol/water mixtures to precipitate levofloxacin hydrate [1]. For purification, ethyl acetate/tert-butanol (1:2) mixed solvents enable selective crystallization of the hemihydrate form, reducing enantiomeric impurities to <0.1% [3] [4]. Aqueous tetrahydrofuran (20% v/v) is equally effective for final crystallization, yielding material free of particulate contaminants [10].

Stereoselective Manufacturing for Enantiopure S-Configuration

Ensuring >99.5% S-enantiomer purity requires chiral resolution or asymmetric synthesis. Diastereomeric salt crystallization using L-proline derivatives separates R/S-ofoxacin intermediates before piperazine coupling, achieving 99.8% ee [5]. Alternatively, chiral HPLC with cellulose-based stationary phases and ethanol/n-hexane eluents resolves racemates at production scale [2]. Asymmetric routes start from (S)-2-aminopropanol, which cyclizes with tetrafluorobenzoyl precursors to form the benzoxazine core with retained configuration. Optical rotation monitoring ([α]D²⁵ = -76° to -83°) confirms stereochemical integrity [10].

Table 2: Stereoselective Techniques Comparison

MethodChiral Agent/PrecursorEnantiomeric Excess (%)Throughput (kg/batch)
Diastereomeric salt crystallizationL-Proline chloride99.850
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)99.910
Asymmetric synthesis(S)-2-Aminopropanol>99.5100

Catalytic Systems for N-Methylpiperazine Substitution

Catalysts accelerate SNAr reactions between fluoroquinolone intermediates and N-methylpiperazine. Dipolar aprotic solvents (DMSO) act as reaction accelerants by stabilizing the Meisenheimer complex, reducing reaction time from 12 to 4 hours at 90°C [1]. Microwave irradiation (300W, 140°C) further enhances kinetics, achieving 98% yield in 30 minutes [5]. Triethylamine (2 eq.) serves as an acid scavenger in solvent-free systems, preventing N-methylpiperazine hydrochloride formation and improving atom economy [5]. Metal ions (e.g., K⁺, Na⁺) in alkaline media also facilitate fluoride displacement via electrostatic catalysis [1].

Continuous Flow Reactor Configurations

Flow chemistry enables precise control of exothermic reactions and intermediate residence times. A two-stage system first hydrolyzes levofloxacin ethyl ester in a tubular reactor (50°C, NaOH 10%), followed by inline neutralization and N-methylpiperazine injection into a second reactor (90°C, residence time = 30 min). This achieves 94% yield with 20°C cooler operation than batch reactors, minimizing degradation [2]. Microreactor diazotization of tetrafluoroaniline precursors at -5°C improves safety and selectivity before downstream cyclization [5]. Inline UV-Vis monitoring at 290 nm enables real-time impurity detection [7].

Table 3: Catalytic and Flow System Innovations

InnovationKey ParameterYield ImprovementImpurity Reduction
Microwave irradiation140°C, 300W, 30 min+15% vs. conventional-0.12%
Continuous hydrolysis-substitution90°C, 30 min residence94% steady-stateΔT = -20°C
Triethylamine catalysis2 eq., solvent-free92% yieldNo HCl byproduct

Properties

CAS Number

138199-72-1

Product Name

Levofloxacin hydrate

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate

Molecular Formula

C18H22FN3O5

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1

InChI Key

QEHPHWRZQAZOTI-PPHPATTJSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.